molecular formula C7H15NO2 B1451803 (2R)-2-(dimethylamino)-3-methylbutanoic acid CAS No. 899900-52-8

(2R)-2-(dimethylamino)-3-methylbutanoic acid

Cat. No. B1451803
M. Wt: 145.2 g/mol
InChI Key: APGLTERDKORUHK-ZCFIWIBFSA-N
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Description

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.



Synthesis Analysis

This involves a detailed description of how the compound can be synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.



Molecular Structure Analysis

This involves a detailed description of the molecular structure of the compound, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves a description of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products formed.



Physical And Chemical Properties Analysis

This involves a description of the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Volatile Metabolites of Pathogens: A Systematic Review

This review highlights the potential of using volatile organic compounds (VOCs), produced by bacteria, as biological markers for the presence of pathogens. While "(2R)-2-(dimethylamino)-3-methylbutanoic acid" itself is not directly mentioned, the study underscores the importance of identifying and utilizing bacteria-specific metabolites for diagnostic purposes. The ability of certain bacteria to produce distinct VOCs, which humans do not, could serve as a foundation for developing non-invasive diagnostic tools, leveraging compounds such as "(2R)-2-(dimethylamino)-3-methylbutanoic acid" for better specificity in pathogen detection (Bos, Sterk, & Schultz, 2013).

Tapentadol Hydrochloride: A Centrally Acting Oral Analgesic

Although focused on tapentadol hydrochloride, this review provides context on the approach to evaluating and understanding the pharmacological effects of compounds like "(2R)-2-(dimethylamino)-3-methylbutanoic acid." It details the process of reviewing animal studies, pharmacokinetic studies, and clinical trials to assess efficacy and tolerability, which are crucial steps in the development and application of any pharmaceutical compound (Wade & Spruill, 2009).

Understanding the Molecular–Pharmaceutical Basis of Sartan Recalls

This article addresses the impurities found in pharmaceuticals, focusing on the recalls of sartan drugs. It discusses the importance of purity and the potential implications of impurities, such as N-nitrosodimethylamine (NDMA), on drug safety. This is relevant for compounds like "(2R)-2-(dimethylamino)-3-methylbutanoic acid," highlighting the need for rigorous quality control and understanding of chemical synthesis processes to avoid harmful impurities (Ray, Atal, & Sadasivam, 2020).

1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids?

This review suggests the potential of using 1H NMR spectroscopy for the analysis of psychedelics, including metabolites and their effects in human biofluids. While not directly mentioning "(2R)-2-(dimethylamino)-3-methylbutanoic acid," the methodology could be applicable for studying its metabolic profile and understanding its pharmacokinetics and pharmacodynamics in the human body (Vilca-Melendez, Uthaug, & Griffin, 2021).

Safety And Hazards

This involves a description of the safety precautions that need to be taken when handling the compound, and the hazards associated with the compound, such as its toxicity and flammability.


Future Directions

This involves a discussion of potential future research directions involving the compound, such as potential applications and areas of study.


properties

IUPAC Name

(2R)-2-(dimethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLTERDKORUHK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(dimethylamino)-3-methylbutanoic acid

CAS RN

899900-52-8
Record name (2R)-2-(dimethylamino)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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